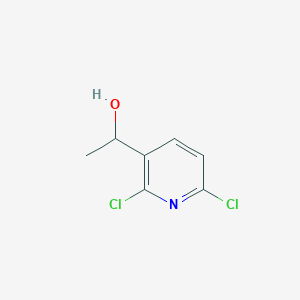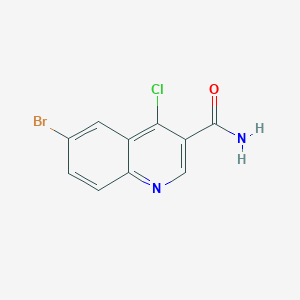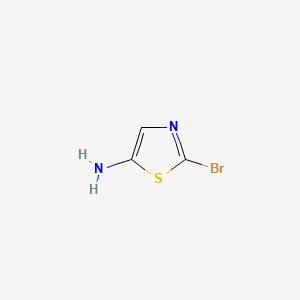
1-(2,6-Dichloro-pyridin-3-yl)-ethanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Chemistry Applications
1-(2,6-Dichloro-pyridin-3-yl)-ethanol, a related compound to 2-(pyridin-2-yl)ethanol, has been investigated for its utility as a protecting group for methacrylic acid (MAA) in polymer chemistry. This chemical moiety shows selective removal properties, either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resistant to catalytic hydrogenolysis. These characteristics make it a valuable tool in the synthesis and modification of polymers, such as in the creation of diblock copolymers with polyMAA segments from homopolymers and diblock copolymers with methyl methacrylate and styrene. This application highlights the potential of this compound derivatives in the polymer community due to their commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
Medicinal Chemistry Applications
The chemoenzymatic synthesis of optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists, demonstrates the importance of this compound derivatives in medicinal chemistry. The enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol is prepared through kinetic resolution, showcasing the compound's relevance in developing therapeutic agents (Perrone et al., 2006).
Coordination Chemistry and Catalysis
In coordination chemistry, the interaction of similar derivatives with metal ions has been explored, leading to the development of novel complexes with potential applications in catalysis and material science. For instance, the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII highlights the versatility of pyridine derivatives in forming coordination compounds. These complexes have been studied for their potential interactions with biomolecules, indicating their utility in bioinorganic chemistry and as potential therapeutic agents (Mardani et al., 2019).
Synthetic Chemistry
The synthesis and characterization of new pyridine analogs, including this compound derivatives, for pharmacological evaluation illustrate the compound's role in the development of new chemical entities. These compounds undergo various reactions to produce structures with potential antibacterial activity, showcasing the broad application of this chemical moiety in synthetic and medicinal chemistry (Patel & Patel, 2012).
Environmental and Material Science
The study of self-assembled monolayers (SAMs) of pyridine-terminated thiols, including derivatives of this compound, on gold surfaces has implications for environmental and material science. These SAMs have potential applications in the development of sensors, coatings, and electronic devices, demonstrating the versatility of pyridine derivatives in surface chemistry (Silien et al., 2009).
Propiedades
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIHFQQLSYKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)
![3-Azabicyclo[3.2.0]heptan-6-ol](/img/structure/B3100776.png)




